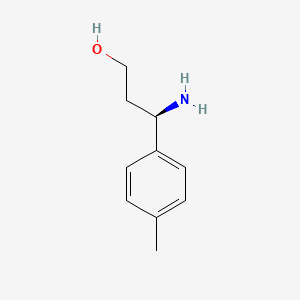

(R)-3-Amino-3-(p-tolyl)propan-1-ol

Descripción

Significance of Chiral β-Amino Alcohols as Stereoselective Synthons in Organic Chemistry Research

Chiral β-amino alcohols are of paramount importance in modern organic chemistry, primarily serving as stereoselective synthons—building blocks that introduce a specific stereochemical element into a new molecule. Their significance stems from several key aspects:

Prevalence in Bioactive Molecules: The β-amino alcohol motif is a common structural feature in numerous pharmaceuticals, agrochemicals, and natural products. tcichemicals.com This prevalence drives research into synthetic methods for their preparation and their use in the total synthesis of complex targets.

Versatile Chiral Ligands: Chiral β-amino alcohols are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. tcichemicals.comresearchgate.net These ligands can coordinate with metal catalysts to create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other.

Utility in Asymmetric Transformations: They are instrumental in a variety of stereoselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and transition-metal-catalyzed processes. researchgate.net The inherent chirality of the β-amino alcohol can influence the stereochemical outcome of these reactions, a principle known as substrate control.

Development of Synthetic Methodologies: The importance of chiral β-amino alcohols has spurred the development of numerous synthetic strategies to access them with high enantiomeric purity. tcichemicals.comsmochem.comresearchgate.net These methods include the reduction of β-amino ketones, the ring-opening of chiral epoxides or aziridines, and the asymmetric hydrogenation of enamines. tcichemicals.com The quest for efficient and highly selective routes to these compounds remains an active area of research. smochem.comresearchgate.net

The ability to control the stereochemistry at two adjacent carbon atoms (the one bearing the hydroxyl group and the one with the amino group) makes 1,3-amino alcohols particularly valuable synthons.

Academic Research Context of this compound as a Chiral Scaffold

This compound serves as a chiral scaffold, a molecule upon which new structural complexity can be built with control over the resulting stereochemistry. While specific, detailed research applications for this exact compound are not extensively documented in publicly available literature, its structural similarity to other well-studied chiral β-amino alcohols, such as (R)-3-Amino-3-phenyl-1-propanol, allows for an informed understanding of its potential applications. smochem.com The presence of the p-tolyl group, with its methyl substituent on the phenyl ring, can influence the electronic and steric properties of the molecule, potentially offering advantages in certain synthetic transformations.

The primary role of this compound in academic research is as a chiral auxiliary or as a precursor for more complex chiral ligands. A chiral auxiliary is a temporary part of a molecule that directs the stereoselective formation of a new stereocenter. wikipedia.org After the desired transformation, the auxiliary is typically removed.

For instance, this compound can be envisioned to be used in the following ways:

Synthesis of Chiral Ligands: The amino and hydroxyl groups can be derivatized to create bidentate ligands for asymmetric catalysis. For example, the amino group can be converted to a phosphine (B1218219) to form an aminophosphine (B1255530) ligand, which has been shown to be effective in reactions like asymmetric allylic alkylation.

Asymmetric Alkylation: The amino alcohol can be converted into a chiral amide or oxazolidinone. Deprotonation of the α-proton to the carbonyl group would generate a chiral enolate, which can then react with electrophiles diastereoselectively. The stereochemical outcome is directed by the chiral auxiliary derived from this compound.

The effectiveness of such a chiral scaffold is determined by the level of stereoselectivity it can induce in a chemical reaction, which is often expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). The following table provides a representative example of the application of a chiral β-amino alcohol-derived auxiliary in an asymmetric alkylation, illustrating the type of research findings that would be relevant for this compound.

| Electrophile | Product | Yield (%) | d.e. (%) |

| Benzyl (B1604629) bromide | 2-Benzyl-N-(3-hydroxypropyl)-N-(p-tolyl)acetamide | 85 | 95 |

| Ethyl iodide | 2-Ethyl-N-(3-hydroxypropyl)-N-(p-tolyl)acetamide | 82 | 92 |

| Allyl bromide | 2-Allyl-N-(3-hydroxypropyl)-N-(p-tolyl)acetamide | 88 | 94 |

This table is a representative example based on typical results for analogous chiral auxiliaries and does not represent actual experimental data for this compound.

The development of new chiral auxiliaries and scaffolds is a continuous effort in organic chemistry to expand the toolbox for asymmetric synthesis. This compound, with its straightforward structure and defined stereochemistry, represents a potentially valuable yet underexplored component in this endeavor. Further academic investigation into its applications in stereoselective synthesis would be beneficial to fully elucidate its utility.

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRHJVGOQVPPGF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654214 | |

| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071436-36-6 | |

| Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Methodologies for R 3 Amino 3 P Tolyl Propan 1 Ol

Catalytic Asymmetric Synthesis Approaches for Chiral Amino Alcohols

Catalytic asymmetric synthesis provides a powerful tool for the efficient construction of chiral molecules. Several catalytic strategies have been successfully employed for the synthesis of chiral β-amino alcohols.

Asymmetric Reduction of Prochiral Ketones and β-Amino Ketones

A prominent strategy for synthesizing chiral 1,3-amino alcohols involves the stereoselective reduction of β-amino ketones. nih.gov This approach allows for the establishment of the desired stereochemistry at the hydroxyl-bearing carbon. For instance, the reduction of acyclic N-sulfinyl β-amino ketones using reagents like lithium triethylborohydride (LiEt₃BH) and lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) can yield anti- and syn-1,3-amino alcohols, respectively, with high selectivity. nih.gov

The asymmetric reduction of ketones and their derivatives can also be achieved using chiral catalysts. Reagents prepared from borane (B79455) and chiral amino alcohols, such as (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol, have demonstrated high enantioselectivities (around 90% ee) in the reduction of various ketones. rsc.org Additionally, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed as a highly effective method for producing chiral 1,2-amino alcohols, with enantioselectivities often exceeding 99% ee. nih.gov The asymmetric reduction of lactam-based β-aminoacrylates using a Rh/WALPHOS catalyst system has also proven effective for synthesizing N-heterocyclic β2-amino acids with high enantioselectivity. bris.ac.ukresearchgate.net

Asymmetric Cross-Coupling Reactions for β-Amino Alcohol Synthesis

Asymmetric cross-coupling reactions represent another viable pathway to chiral β-amino alcohols. A nickel-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes provides access to chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org This method is notable for its ability to generate β-siloxyl imines, which are challenging to access through traditional methods. organic-chemistry.org

Enantioselective Addition Reactions, Including Diethylzinc (B1219324) Addition

The enantioselective addition of organometallic reagents to aldehydes is a classic and powerful method for creating chiral secondary alcohols. mdpi.com The addition of diethylzinc to aldehydes in the presence of chiral ligands is a well-established technique. mdpi.comresearchgate.net Carbohydrate-based chiral ligands, for example, have been successfully used to catalyze the enantioselective addition of diethylzinc to various aldehydes, achieving good to excellent enantioselectivities. mdpi.com The effectiveness of the ligand can vary depending on the substrate, with some ligands showing higher catalytic activity for arylaldehydes and others for aldehydes with the functional group in a non-alpha position. researchgate.net

| Aldehyde | Ligand | Enantiomeric Excess (ee) | Yield |

| Arylaldehydes | [(2S)-1-benzylpyrrolidinyl]methanethiol | up to 93% | - |

| Substrates with aldehyde not in alpha position | S-([(2S)-1-(2,2-dimethylpropanoyl)pyrrolidinyl]methyl)ethanethioate | 16-91% | 6-81% |

| Benzaldehyde | Carbohydrate-based ligand with Ti(OiPr)4 | 32-45% | - |

| p-Substituted benzaldehydes | Carbohydrate-based ligand | Good to excellent | - |

| 2-Naphthaldehyde | Carbohydrate-based ligand | 92% | - |

| Furfural | Carbohydrate-based ligand | 13% | Moderate |

Stereoselective Hydroamination Strategies

Stereoselective hydroamination offers a direct approach to the synthesis of chiral amines. While direct intermolecular hydroamination of unactivated alkenes remains a challenge, intramolecular variants have been more successful. Palladium-catalyzed allylic C-H amination has emerged as a highly selective method for preparing syn-1,3-amino alcohol motifs. nih.gov The use of electron-deficient N-nosyl carbamate (B1207046) nucleophiles promotes the reaction under mild conditions, furnishing vinyl syn-1,3-oxazinanones with excellent chemoselectivity. nih.gov This method is orthogonal to other strategies like nitrene-based C-H amination and provides a streamlined route to optically enriched syn-1,3-amino alcohols. nih.gov

Catalytic Intramolecular C–H Nitrene Insertion for Cyclic Precursors

Catalytic intramolecular C–H nitrene insertion is a powerful strategy for the synthesis of chiral nitrogen-containing heterocycles, which can then be converted to chiral β-amino alcohols. sciengine.comwikipedia.org This method involves the generation of a reactive metal-nitrene species that inserts into a C-H bond. wikipedia.org For example, the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates catalyzed by a chiral ruthenium catalyst provides cyclic carbamates in high yield and enantiomeric excess. sciengine.com These cyclic carbamates can be subsequently hydrolyzed to afford the desired chiral β-amino alcohols. sciengine.com This approach is applicable to a range of C-H bonds, including benzylic, allylic, and even non-activated C(sp³)–H bonds. sciengine.com Rhodium(II)-catalyzed C-H insertions have also been extensively studied, with the mechanism often proceeding via a concerted, asynchronous pathway, leading to retention of stereochemistry. wikipedia.org

Biocatalytic Synthesis Routes for Enantiopure Amino Alcohols

Biocatalysis has gained prominence as a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes, such as transaminases and dehydrogenases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov

One biocatalytic approach involves the use of transaminase enzymes. For instance, (R)-3-aminobutan-1-ol can be prepared from 4-hydroxybutan-2-one using an (R)-selective transaminase in the presence of an amino donor like isopropylamine (B41738) and a pyridoxal (B1214274) phosphate (B84403) coenzyme. google.com This method offers a direct and environmentally friendly route to the chiral amino alcohol. google.com

Engineered transaminases have also been developed to improve catalytic efficiency and substrate scope. These engineered enzymes can convert substrates like 3'-hydroxyacetophenone (B363920) to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates. google.com

Another biocatalytic strategy is the reductive amination of keto acids using amino acid dehydrogenases. nih.gov This method is particularly useful due to the good stability, broad substrate specificity, and high enantioselectivity of these enzymes. nih.gov Furthermore, native amine dehydrogenases have been shown to be effective in the synthesis of short chiral alkyl amines and amino alcohols. whiterose.ac.uk For example, MsmeAmDH has been used to synthesize (S)-3-aminobutan-1-ol with 99.5% enantioselectivity. whiterose.ac.uk

The combination of different enzymatic reactions in a cascade process can also lead to the efficient synthesis of complex molecules like amino-diols and amino-polyols. nih.gov A three-component strategy combining an aldol (B89426) reaction catalyzed by a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant with a reductive amination catalyzed by an imine reductase (IRED) has been successfully developed. nih.gov

| Biocatalytic Method | Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Transamination | (R)-selective transaminase | 4-hydroxybutan-2-one | (R)-3-aminobutan-1-ol | >99% |

| Reductive Amination | Amine Dehydrogenase (MsmeAmDH) | Butan-2-one | (S)-butan-2-amine | 93.6% |

| Reductive Amination | Amine Dehydrogenase (MsmeAmDH) | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 98.1% |

| Reductive Amination | Amine Dehydrogenase (MsmeAmDH) | Hydroxy-butan-2-one | (S)-3-aminobutan-1-ol | 99.5% |

| Reductive Amination | Amine Dehydrogenase (MsmeAmDH) | 3-hydroxy-butan-2-one | (3S)-3-aminobutan-2-ol | 99.4% |

Engineered Amine Dehydrogenase (AmDH)-Directed Asymmetric Reductive Amination of α-Hydroxy Ketones

A powerful and environmentally friendly approach for synthesizing chiral amino alcohols is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). nih.govfrontiersin.org This biocatalytic method utilizes ammonia (B1221849) as the amino donor, offering a green alternative to traditional chemical methods. frontiersin.org

Researchers have successfully engineered AmDHs from amino acid dehydrogenases (AADHs) to catalyze the one-step synthesis of chiral amino alcohols with high stereoselectivity. nih.govfrontiersin.org For instance, an engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) has shown significant potential. nih.govfrontiersin.org Through directed evolution techniques like combinatorial active-site saturation testing and iterative saturation mutagenesis, the activity of these enzymes has been substantially improved. nih.govnih.gov

One study reported a multi-fold enhancement in the catalytic efficiency (kcat/Km) and total turnover number (TTN) of an engineered SpAmDH variant, wh84, for the asymmetric reductive amination of 1-hydroxy-2-butanone. nih.govnih.gov This optimized biocatalyst achieved high conversions (91–99%) on a preparative scale while maintaining excellent enantioselectivity (>99% ee). nih.govnih.gov Computational analysis provided insights into the structural basis for the enhanced activity. nih.gov

Table 1: Engineered AmDH in Asymmetric Reductive Amination

| Enzyme Variant | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| SpAmDH | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | ~60% (at 50 mM) | >99% |

| wh84 | 1-hydroxy-2-butanone | (S)-2-aminobutan-1-ol | 91-99% (at 100-200 mM) | >99% |

Chemoenzymatic Methods and Biocatalyst Development for Vicinal Amino Alcohols

The development of chemoenzymatic strategies and novel biocatalysts is crucial for the efficient synthesis of vicinal amino alcohols. rsc.org These methods often combine the selectivity of enzymes with the versatility of chemical reactions.

Vicinal amino alcohols are prevalent structural motifs in many natural products and pharmaceuticals. rsc.orgthieme.com Amino acids represent an inexpensive and readily available source of chirality for the synthesis of these compounds. rsc.org Various methods have been developed for the diastereoselective synthesis of vicinal amino alcohols starting from amino acids. rsc.org

Stereoselective Ring-Opening Reactions for Amino Alcohol Production

Regio- and Stereoselective Ring Opening of Epoxides with Amines

The nucleophilic ring-opening of epoxides with amines is a well-established and powerful strategy for the synthesis of β-amino alcohols. rsc.orgrroij.com The regioselectivity of this reaction is a critical aspect, particularly with unsymmetrical epoxides. rroij.com

Traditionally, regioselectivity is substrate-controlled, relying on steric or electronic biases within the epoxide. rsc.org For example, nucleophilic attack typically occurs at the less sterically hindered carbon or at a benzylic position. rsc.org However, recent advancements have led to catalyst-controlled regioselectivity, expanding the scope of this reaction to unbiased epoxides. rsc.org

Cationic aluminum salen catalysts have been shown to effectively control the regioselectivity of the ring-opening of unsymmetrical trans-epoxides with nitrogen-containing nucleophiles. rsc.org These catalysts, featuring bulky substituents, can direct the nucleophilic attack to a specific carbon, leading to high yields of the desired β-amino alcohol. rsc.org The reactions are often highly stereoselective, proceeding with inversion of configuration at the site of attack, resulting in trans-products from trans-epoxides. rroij.com Various Lewis acids, such as zirconium (IV) chloride and indium tribromide, have also been employed to catalyze this transformation efficiently under mild conditions. rroij.com

Von Braun Ring Opening of Chiral Piperidines

A lesser-utilized but effective method for the stereoselective synthesis of acyclic amino alcohols involves the Von Braun ring-opening of chiral piperidines. acs.orgacs.orgnih.gov This reaction utilizes cyanogen (B1215507) bromide to cleave a C-N bond within the piperidine (B6355638) ring, yielding a ring-opened product with useful functional groups. acs.orgnih.gov

Specifically, multisubstituted piperidines containing a phenyl group at the C-2 position can undergo regio- and stereoselective ring-opening. acs.orgacs.orgnih.gov The phenyl group activates the adjacent C-N bond, facilitating cleavage. acs.orgacs.org The reaction typically proceeds with inversion of configuration at the carbon where the bond is broken. acs.orgacs.org The resulting products contain a benzylic bromide and a cyanamide, which can be further functionalized. acs.orgnih.gov This methodology has been successfully applied to the synthesis of complex acyclic amine derivatives with multiple chiral centers. acs.orgacs.org

Table 2: Von Braun Ring Opening of a Substituted Piperidine

| Starting Material | Reagent | Product | Yield |

| Substituted Piperidine 15 | Cyanogen Bromide | Ring-opened product 16 | 67% |

Note: The specific structures of compounds 15 and 16 are detailed in the cited literature. acs.orgacs.org

Other Novel Stereoselective Synthetic Strategies

Use of Isocyanides as Aminomethylene Equivalents

Isocyanides have emerged as versatile reagents in organic synthesis, including in the construction of amino alcohol derivatives. They can serve as aminomethylene equivalents in various transformations. nih.gov

One notable application is the [4+1] cycloaddition reaction between isocyanides and tetrazines. nih.gov This reaction is a form of bioorthogonal chemistry, allowing for site-specific labeling of proteins. nih.gov By genetically encoding non-canonical amino acids containing an isocyanide group, proteins can be modified with high precision. nih.gov The synthesis of these isocyanide-containing amino acids often involves the dehydration of a corresponding N-formamide precursor using reagents like phosphorus oxychloride. nih.gov While this specific application focuses on protein modification, the underlying reactivity of isocyanides highlights their potential as building blocks in the stereoselective synthesis of more complex molecules, including amino alcohols.

Synthesis from Enantiopure Sulfinimines

A common and effective approach involves the addition of an ester enolate, such as the lithium enolate of ethyl acetate, to a chiral N-(p-tolyl)sulfinylimine. This is followed by the reduction of the resulting β-amino ester to afford the target 1,3-amino alcohol. The chirality of the final product is controlled by the configuration of the starting sulfinamide. For the synthesis of the (R)-enantiomer of the target compound, the (R)-enantiomer of the sulfinamide is typically employed.

The general sequence begins with the condensation of p-tolualdehyde with (R)-tert-butanesulfinamide. This reaction, often catalyzed by a Lewis acid such as titanium(IV) ethoxide, efficiently produces the corresponding (R)-N-tert-butanesulfinyl imine. This imine serves as a key chiral intermediate.

The subsequent step is the crucial carbon-carbon bond-forming reaction. The lithium enolate of a protected two-carbon synthon, such as ethyl acetate, is generated in situ using a strong base like lithium diisopropylamide (LDA) at low temperatures. This enolate is then added to the previously synthesized (R)-N-tert-butanesulfinyl imine. The addition proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group, to form the corresponding N-sulfinyl-β-amino ester.

Finally, the ester functionality of the N-sulfinyl-β-amino ester is reduced to the primary alcohol. This reduction can be accomplished using various reducing agents. The choice of reducing agent can also influence the stereochemical outcome of the newly formed stereocenter at the hydroxyl group, allowing for the synthesis of either syn- or anti-1,3-amino alcohols. nih.govresearchgate.netresearchgate.net For instance, the use of a reducing agent like lithium borohydride (B1222165) (LiBH4) typically leads to the desired propan-1-ol moiety. The sulfinyl group can then be removed under mild acidic conditions to yield the final product, (R)-3-amino-3-(p-tolyl)propan-1-ol.

Detailed research findings have demonstrated the robustness of this method for a variety of substrates, consistently affording high yields and excellent diastereoselectivities. The table below summarizes representative data for the key steps in the synthesis of a 1,3-amino alcohol via this methodology.

| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | p-Tolualdehyde, (R)-tert-Butanesulfinamide | Ti(OEt)₄, THF, r.t. | (R,E)-N-(4-Methylbenzylidene)-2-methylpropane-2-sulfinamide | >99:1 | ~95 |

| 2 | (R,E)-N-(4-Methylbenzylidene)-2-methylpropane-2-sulfinamide, Ethyl acetate | 1. LDA, THF, -78 °C; 2. Imine, -78 °C | Ethyl (R)-3-((R)-tert-butylsulfinylamino)-3-(p-tolyl)propanoate | >95:5 | ~85-90 |

| 3 | Ethyl (R)-3-((R)-tert-butylsulfinylamino)-3-(p-tolyl)propanoate | LiBH₄, THF, 0 °C to r.t.; then acidic workup (e.g., HCl) | This compound | >95:5 | ~80-85 |

Role of R 3 Amino 3 P Tolyl Propan 1 Ol As a Chiral Ligand and Catalyst Precursor

Design Principles for Chiral Amino Alcohol-Based Ligands in Asymmetric Catalysis

The design of effective chiral ligands based on amino alcohols is a cornerstone of asymmetric catalysis. The primary goal is to create a chiral environment around a metal center that forces a reaction to proceed with high enantioselectivity. pnas.org Several key principles guide the design of these ligands:

Rigidity and Conformational Control: A well-designed ligand should have a rigid or semi-rigid backbone. This conformational restriction minimizes the number of possible transition states in a catalytic reaction, which simplifies the prediction of the three-dimensional structure of the metal complex and can lead to higher enantioselectivity. pnas.org

Steric Hindrance: The placement of bulky substituents near the chiral center and the metal's coordination site is crucial. These groups create a "chiral pocket" that sterically shields certain approaches of the substrate to the catalytic center, thereby directing the reaction pathway towards the desired enantiomer. pnas.org

Electronic Effects: The electronic properties of the ligand, influenced by the atoms coordinating to the metal (e.g., nitrogen and oxygen in amino alcohols) and any substituents, can significantly impact the reactivity and selectivity of the catalyst. nih.gov The interplay of these electronic factors can differentiate the reactivity of prochiral faces of a substrate.

Modularity and Tunability: Successful ligand design often relies on the ability to easily modify the ligand structure. Chiral amino alcohols like (R)-3-amino-3-(p-tolyl)propan-1-ol are attractive precursors because they allow for systematic variations of substituents. pnas.org This "tuning" enables the optimization of the ligand for a specific reaction and substrate, maximizing enantioselectivity.

Symmetry Elements: While many highly effective ligands possess C2 symmetry, which can simplify the analysis of the catalytic system, there is no fundamental requirement for it. Many successful ligands, including those derived from amino alcohols, are C1-symmetric. pnas.org

Application in Asymmetric Catalytic Transformations

Chiral ligands derived from amino alcohols find broad application in a variety of asymmetric catalytic transformations, where they are instrumental in achieving high levels of enantioselectivity.

Enantioselective Reduction Reactions Utilizing Chiral Amino Alcohol Ligands

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohol-derived ligands are frequently employed in catalysts for these reactions. For instance, they can be used to modify hydride reagents like lithium aluminum hydride or boranes, creating a chiral reducing agent that delivers a hydride ion to one face of the carbonyl group preferentially. uwindsor.ca

A common strategy involves the in-situ formation of a chiral catalyst from a metal salt and a chiral amino alcohol ligand. This complex then mediates the transfer of a hydride from a stoichiometric reducing agent to the ketone. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand. uwindsor.ca

Below is a table summarizing representative results for the enantioselective reduction of various ketones using catalysts derived from chiral amino alcohol ligands.

| Entry | Ketone Substrate | Chiral Amino Alcohol Ligand Type | Reducing Agent | Product | Enantiomeric Excess (ee) |

| 1 | Acetophenone | (1R,2S)-N-Pyrrolidinylnorephedrine | Borane (B79455) | (R)-1-Phenylethanol | Up to 95% |

| 2 | Propiophenone | Chiral β-Amino Alcohol | Diethylzinc (B1219324) | (R)-1-Phenylpropan-1-ol | Up to 98.3% researchgate.net |

| 3 | 2-Acetylnaphthalene | BINAL-H (from BINOL) | Lithium Aluminum Hydride | (R)-1-(Naphthalen-2-yl)ethanol | High |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Conjugate Addition, Alkylation)

The formation of carbon-carbon bonds in an enantioselective manner is a critical challenge in the synthesis of complex organic molecules. Chiral ligands derived from amino alcohols play a pivotal role in metal-catalyzed asymmetric C-C bond-forming reactions.

Aldol Reactions: In the asymmetric aldol reaction, a chiral metal-ligand complex can coordinate to an enolate and an aldehyde, orchestrating their reaction to produce a chiral β-hydroxy carbonyl compound with high diastereo- and enantioselectivity. nih.gov

Conjugate Addition: Chiral catalysts are used to control the addition of nucleophiles to α,β-unsaturated compounds. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the β-carbon, leading to the formation of an enantioenriched product.

Alkylation Reactions: Asymmetric alkylation reactions, particularly palladium-catalyzed allylic alkylations, often utilize chiral ligands to control the stereochemistry of the newly formed C-C bond. The ligand influences which terminus of the π-allyl intermediate is attacked by the nucleophile. researchgate.net

The following table provides examples of asymmetric C-C bond-forming reactions catalyzed by complexes with chiral amino alcohol-type ligands.

| Entry | Reaction Type | Substrate 1 | Substrate 2 | Chiral Ligand Type | Metal Catalyst | Product | Enantiomeric Excess (ee) |

| 1 | Aldol Reaction | Glycine Schiff base | Various Aldehydes | ProPhenol | Zinc | syn β-Hydroxy-α-amino esters | Good to Excellent researchgate.net |

| 2 | Allylic Alkylation | 1,3-Diphenylprop-2-enyl acetate | Dimethyl malonate | Phosphinooxazoline (PHOX) | Palladium | Alkylated product | 90-94% researchgate.net |

| 3 | Diethylzinc Addition | Benzaldehyde | Diethylzinc | Optimized β-Amino Alcohols | - | (R)-1-Phenylpropan-1-ol | 95% rsc.org |

Structure-Activity Relationships and Enantioselectivity in Chiral Ligand Performance

The enantioselectivity achieved with a chiral ligand is highly dependent on its structure. Understanding the relationship between the ligand's structure and its catalytic performance (structure-activity relationship, SAR) is crucial for the rational design of more effective catalysts.

For ligands derived from amino alcohols, several structural features are systematically varied to optimize enantioselectivity:

Substituents on the Chiral Backbone: The size and nature of the substituents at the stereogenic centers of the amino alcohol have a direct impact on the steric environment around the metal center. Bulky groups generally lead to higher enantioselectivity by creating a more defined chiral pocket that enhances the discrimination between the two prochiral faces of the substrate. nih.gov

The N-Substituent: The group attached to the nitrogen atom can influence both the steric and electronic properties of the ligand. In some cases, this substituent can participate in secondary interactions with the substrate, further enhancing stereocontrol. nih.gov

The Nature of the Donor Atoms: While this compound provides a nitrogen and an oxygen donor, modifications to these groups can be made. For example, the hydroxyl group can be etherified, or the amino group can be part of a larger heterocyclic system. These changes alter the electronic properties and the bite angle of the ligand, which in turn affects the geometry and reactivity of the metal complex.

The enantiomeric excess of a reaction is a sensitive function of the match between the chiral ligand, the metal, the substrates, and the reaction conditions. A ligand that is highly effective for one type of reaction may perform poorly in another. Therefore, the development of a library of structurally diverse ligands, often based on a common chiral scaffold like an amino alcohol, is a common strategy to find the optimal catalyst for a specific transformation. pnas.orgnih.gov

Reactivity and Chemical Transformations of R 3 Amino 3 P Tolyl Propan 1 Ol

Functional Group Interconversions and Orthogonal Protection Strategies of Amino and Hydroxyl Moieties

The presence of both an amino and a hydroxyl group in (R)-3-Amino-3-(p-tolyl)propan-1-ol necessitates strategic protection to achieve selective transformations at either site. Orthogonal protection strategies are crucial, employing protecting groups that can be removed under different conditions, thus allowing for the sequential modification of the functional groups. organic-chemistry.orgthieme-connect.de

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by treatment with a mild base. organic-chemistry.org This differential lability allows for the selective deprotection of one group while the other remains intact. organic-chemistry.org For instance, protecting the amine as a carbamate (B1207046) alters its nucleophilic character, enabling selective reactions with electrophiles at other parts of the molecule. organic-chemistry.org

The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ethers) or an ester (e.g., acetate, benzoate). Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are popular due to their ease of introduction and removal using fluoride (B91410) ion sources. thieme-connect.de

A key strategy for 1,2- and 1,3-amino alcohols is the formation of N,O-acetals, which protect both functional groups simultaneously. thieme-connect.de These are typically formed by reacting the amino alcohol with an aldehyde or ketone and can be hydrolyzed under acidic conditions. thieme-connect.de However, N,O-acetals are generally more sensitive to acid than their O,O-acetal counterparts. thieme-connect.de

The ability to selectively protect and deprotect the amino and hydroxyl functionalities is fundamental to the use of this compound in multistep syntheses. nih.govnih.gov

| Functional Group | Protecting Group | Deprotection Conditions |

| Amino | tert-butoxycarbonyl (Boc) | Acidic (e.g., TFA) |

| Amino | 9-fluorenylmethoxycarbonyl (Fmoc) | Basic (e.g., piperidine) |

| Hydroxyl | Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride Ions (e.g., TBAF) |

| Hydroxyl | Benzyl Ether (Bn) | Hydrogenolysis |

| Amino & Hydroxyl | N,O-Acetal | Acidic Hydrolysis |

Derivatization Strategies for Analytical and Research Applications

Derivatization of this compound is essential for various analytical and research purposes, including improving chromatographic separation and detection, as well as for creating libraries of compounds for screening.

Due to the low UV absorbance and high polarity of amino alcohols, derivatization is often a prerequisite for their analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). oup.comsigmaaldrich.com

For GC-MS analysis , derivatization is necessary to increase the volatility of the compound. sigmaaldrich.com This is typically achieved by silylating both the amino and hydroxyl groups using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another common method involves acylation, for instance, using propyl chloroformate, which derivatizes both amino and carboxyl functions. core.ac.uknih.govresearchgate.net Derivatization with para-tolyl isocyanate (PTI) has also been shown to be effective for the analysis of polar compounds, selectively reacting with hydroxyl and thiol groups. nih.gov

For HPLC analysis , especially for enantiomeric separation, derivatization is employed to introduce a chromophore or a fluorophore for enhanced detection. oup.comakjournals.com Chiral derivatizing reagents (CDRs) are used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase. oup.comakjournals.com Examples of CDRs include those based on cyanuric chloride. akjournals.com Alternatively, direct enantioseparation can be achieved using chiral stationary phases (CSPs), though this often still requires derivatization to introduce a detectable moiety. oup.comoup.comsigmaaldrich.com

| Analytical Technique | Derivatization Reagent/Method | Purpose |

| GC-MS | Silylation (e.g., MTBSTFA) | Increase volatility |

| GC-MS | Acylation (e.g., Propyl Chloroformate) | Increase volatility and improve fragmentation |

| GC-MS | para-Tolyl Isocyanate (PTI) | Selective derivatization of hydroxyl groups |

| HPLC | Chiral Derivatizing Reagents (CDRs) | Formation of diastereomers for separation on achiral columns and introduction of a chromophore/fluorophore |

| HPLC | Achiral Derivatizing Reagents | Introduction of a chromophore/fluorophore for detection on chiral columns |

Cyclization and Heterocycle Formation Involving the Amino Alcohol Scaffold

The 1,3-amino alcohol scaffold of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form rings of different sizes.

For instance, the amino group can act as a nucleophile to displace a leaving group at the end of a carbon chain, or the hydroxyl group can be activated to undergo a similar intramolecular substitution. The specific reaction conditions and reagents used will determine the resulting heterocyclic structure.

Ruthenium-catalyzed coupling cyclization of γ-amino alcohols with secondary alcohols can lead to the formation of pyridine (B92270) and quinoline (B57606) derivatives. researchgate.net These reactions proceed through a sequence of dehydrogenation, condensation, and hydrogenation steps. researchgate.net The amino alcohol can also participate in the synthesis of other important heterocyclic structures, although specific examples for this compound are not extensively detailed in the provided search results. However, the general reactivity pattern of 1,3-amino alcohols suggests its potential in forming six-membered heterocycles like tetrahydro-1,3-oxazines.

The synthesis of various heterocyclic compounds is a testament to the utility of this compound as a chiral building block in medicinal chemistry and materials science.

Computational and Mechanistic Investigations of R 3 Amino 3 P Tolyl Propan 1 Ol and Its Derived Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of chemical reactions, DFT can be employed to map out the potential energy surface, thereby elucidating reaction mechanisms, determining the structures of intermediates and transition states, and calculating key electronic properties.

DFT calculations allow for the optimization of molecular geometries and the determination of electronic properties such as orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials. These properties are crucial for understanding the reactivity of a molecule like (R)-3-amino-3-(p-tolyl)propan-1-ol. For instance, the nucleophilicity of the amino group and the hydroxyl group, as well as the electronic influence of the p-tolyl substituent, can be quantitatively assessed.

In the study of reaction mechanisms, DFT is used to locate the transition state structures that connect reactants to products. The calculated activation energy, which is the energy difference between the transition state and the reactants, provides a quantitative measure of the reaction rate. For example, in studies of reactions involving similar amino alcohols, DFT has been used to understand their coordination to metal centers and subsequent decomposition pathways. While not specific to the p-tolyl variant, DFT calculations on zinc(II) complexes with 3-amino-1-propanol have been performed to compare the stability of different binding modes.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on N | -0.8 e | Partial charge on the nitrogen atom, indicating its nucleophilic character. |

| Mulliken Charge on O | -0.7 e | Partial charge on the oxygen atom, indicating its nucleophilic character. |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Elucidation of Stereoselectivity and Enantioselectivity through Computational Models

Computational models are indispensable for understanding and predicting the stereochemical outcome of asymmetric reactions. For catalysts or chiral auxiliaries derived from this compound, these models can explain the origin of stereoselectivity and enantioselectivity.

The general approach involves building computational models of the transition states leading to the different possible stereoisomers. By comparing the relative energies of these diastereomeric transition states, the major product can be predicted. The energy difference between the two transition states leading to the (R) and (S) enantiomers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

For example, extensive computational studies on proline and its derivatives in aldol (B89426) reactions have successfully rationalized the observed enantioselectivities. nih.gov These studies, often employing DFT, analyze the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, within the transition state assembly that dictate the facial selectivity of the reaction. nih.gov Similar models could be applied to reactions where this compound or its derivatives are used as organocatalysts. The p-tolyl group would play a significant steric and electronic role in differentiating the energies of the competing transition state pathways.

Table 2: Example of Calculated Energy Differences and Predicted Enantioselectivity

| Transition State | Relative Energy (kcal/mol) | Predicted Product | Predicted Enantiomeric Excess (%) |

| TS-Re (pro-R) | 0.0 | R | 95 |

| TS-Si (pro-S) | 1.8 | S |

Note: This table presents a hypothetical example to illustrate the concept. The values are not based on actual calculations for a reaction involving this compound.

Analysis of Transition States and Energetic Profiles in Catalytic Cycles

For catalytic reactions involving this compound, a complete understanding requires the analysis of the entire catalytic cycle. Computational chemistry allows for the construction of the energetic profile of the cycle, which includes all intermediates and transition states.

By mapping the energetic profile, researchers can identify the rate-limiting step and understand how the structure of the catalyst, such as the steric bulk of the p-tolyl group in this compound, influences the stability of key intermediates and transition states. This knowledge is invaluable for the rational design of more efficient catalysts. While specific studies on this compound are lacking, the methodology has been widely applied to various organometallic and organocatalytic cycles.

Table 3: Hypothetical Energetic Profile of a Catalytic Cycle

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Reactants | 0.0 |

| 2 | Intermediate 1 | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate 2 | -10.1 |

| 5 | Transition State 2 (TDTS) | +20.3 |

| 6 | Intermediate 3 (TDI) | -2.5 |

| 7 | Catalyst + Products | -15.0 |

Note: This table provides a generic, illustrative energetic profile for a catalytic cycle and is not based on specific data for this compound.

Applications of R 3 Amino 3 P Tolyl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Intermediates for Complex Molecular Structures

The primary application of chiral building blocks like (R)-3-amino-3-(p-tolyl)propan-1-ol is their incorporation into the synthesis of complex target molecules, particularly pharmaceutical agents. Chiral 1,3-amino alcohols are key structural motifs found in numerous biologically active compounds. The synthesis of these intermediates often relies on the use of enantiomerically pure starting materials to ensure the final product has the correct stereochemistry, which is crucial for its pharmacological activity.

Optically active 3-amino-1-propanol derivatives are recognized as crucial intermediates for producing various chiral drugs. niscpr.res.in For instance, structurally related amino alcohols serve as key intermediates in the synthesis of drugs like Duloxetine, an antidepressant. researchgate.net The synthesis of such pharmaceuticals often involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic mixture, but starting with a pre-defined chiral center, such as that in this compound, provides a more direct and efficient route.

Research has demonstrated the synthesis of various chiral intermediates using related amino alcohol structures. One common transformation is the conversion of the amino alcohol into other functional groups or its use as a backbone to construct more elaborate structures. For example, 3-amino-1-propanol is a known starting material for the preparation of beta-lactam antibiotics. nih.gov The general strategy involves leveraging the existing stereocenter to direct subsequent bond formations, ensuring the new stereocenters are formed with high diastereoselectivity. While specific examples detailing the conversion of this compound into a named complex intermediate are proprietary or less documented in public literature, its classification as a chiral building block points toward its use in such synthetic campaigns. bldpharm.com

Table 1: Examples of Chiral Intermediates Derived from Amino Alcohols

| Precursor Type | Intermediate Class | Application / Target Molecule | Ref. |

| Optically Active 3-Amino-1-propanol Derivatives | Chiral Amino Alcohols | Intermediates for various chiral drugs, e.g., Duloxetine analogues | niscpr.res.in |

| 3-Amino-1-propanol | Beta-Lactam Precursors | Synthesis of beta-lactam antibiotics | nih.gov |

| (R)-3-amino-3-(4-chlorophenyl)propan-1-ol | Anticancer Drug Building Blocks | Synthesis of compounds targeting breast cancer cells | |

| 3-(p-tolyl)-4-aminobutanoic acid | CNS Active Agents | Pharmacologically active GABA analogues | nih.gov |

Construction of Chiral Auxiliaries and Organocatalysts

Chiral auxiliaries are compounds temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. Amino alcohols are a well-established class of precursors for some of the most effective chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides. wikipedia.org

The synthesis of an oxazolidinone auxiliary, for example, can be achieved by reacting an amino alcohol with phosgene (B1210022) or a similar carbonate equivalent. wikipedia.org The resulting heterocyclic auxiliary can then be acylated, and the substituent at the stereogenic center (in this case, the p-tolyl group) directs subsequent reactions, such as alkylations or aldol (B89426) additions, to occur on a specific face of the molecule, thereby creating new stereocenters with high control. While the direct conversion of this compound into a widely used, named auxiliary is not prominently featured in the literature, its structure is analogous to the amino alcohols commonly used for this purpose.

Similarly, amino-based molecules are foundational to the field of organocatalysis. Chiral primary and secondary amines, particularly those derived from amino acids like proline, are powerful catalysts for enantioselective reactions. These catalysts operate by forming transient chiral iminium or enamine ions with substrates, which then react stereoselectively. Given its structure, this compound or its derivatives could potentially be employed as organocatalysts or as ligands in metal-catalyzed asymmetric transformations. For example, related amino alcohols have been used to create chiral deep eutectic solvents for use in organometallic chemistry. mdpi.com

Table 2: Common Chiral Auxiliaries and Catalysts Derived from Amino Alcohols

| Auxiliary/Catalyst Type | Precursor Class | Key Reaction Mediated | Ref. |

| Oxazolidinones | Amino Alcohols | Diastereoselective Aldol Reactions, Alkylations | wikipedia.org |

| Pseudoephedrine Amides | Amino Alcohols | Diastereoselective Alkylations | wikipedia.org |

| Proline & Derivatives | Amino Acids | Enantioselective Aldol, Mannich, and Michael Reactions | |

| Chiral Ligands | Amino Alcohols | Asymmetric Metal-Catalyzed Hydrogenations |

Preparation of Enantiomerically Pure Scaffolds for Natural Product Synthesis Research

Natural products exhibit immense structural diversity and are a primary source of inspiration for drug discovery. The synthesis of these complex molecules often requires the assembly of rigid, three-dimensional scaffolds with precise stereochemical control. Chiral building blocks like this compound are ideal starting points for creating such scaffolds. nih.gov

A prominent application for 1,3-amino alcohols is the synthesis of substituted piperidine (B6355638) rings, a heterocyclic scaffold found in a vast number of alkaloids and other bioactive natural products. niscpr.res.inresearchgate.net The synthesis of a 3-amino-piperidine derivative, for example, can be achieved from an amino alcohol precursor through a sequence of chemical transformations. A common synthetic route involves converting the primary alcohol to a good leaving group (e.g., a tosylate) and then performing an intramolecular cyclization via nucleophilic attack by the amine.

This strategy, applied to this compound, would lead to the formation of a chiral 3-amino-3-(p-tolyl)piperidine scaffold. The stereochemistry of the starting material directly translates to the product, providing an enantiomerically pure framework that can be further elaborated into more complex natural product targets. niscpr.res.inresearchgate.net Such piperidine derivatives are valuable intermediates for pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat diabetes. google.com The synthesis of these scaffolds from simple, chiral precursors like amino acids or amino alcohols is a well-established and powerful strategy in natural product synthesis. nih.gov

Table 3: Synthetic Routes to Chiral Piperidine Scaffolds

| Starting Material Class | Key Transformation | Resulting Scaffold | Application/Significance | Ref. |

| L-Glutamic Acid | Reduction, Tosylation, Intramolecular Cyclization | 3-(N-Boc amino) piperidines | Core of drugs like Alogliptin and Tofacitinib | niscpr.res.inresearchgate.net |

| Chiral Aziridines | Ring Expansion | Substituted Piperidines | General access to piperidine alkaloids | niscpr.res.in |

| 1,3-Amino Alcohols | Intramolecular Cyclization (e.g., via Mitsunobu or tosylation) | 3-Substituted Piperidines | Versatile intermediates for bioactive compounds | researchgate.netgoogle.com |

| (R)-methyl-2,5-diaminopentanoate | Reduction and Cyclization | (R)-3-aminopiperidine | Key intermediate for DPP-4 inhibitors | wipo.int |

Future Research Directions and Emerging Trends in Chiral Amino Alcohol Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes for Chiral Amino Alcohols

The demand for enantiomerically pure chiral amino alcohols like (R)-3-Amino-3-(p-tolyl)propan-1-ol has spurred the development of synthetic methods that are not only efficient but also environmentally sustainable and scalable for industrial application. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and costly chiral resolving agents. westlake.edu.cn Modern research is focused on overcoming these limitations through innovative biocatalytic and chemoenzymatic strategies.

Biocatalysis, in particular, has emerged as a powerful tool. Enzymes such as amine dehydrogenases (AmDHs), transaminases, and monooxygenases offer high stereoselectivity under mild aqueous conditions. nih.govgoogle.com Engineered AmDHs, for example, can synthesize chiral amino alcohols from α-hydroxy ketones using ammonia (B1221849) as an inexpensive amino donor, with some processes demonstrating high conversion rates (up to 99%) and excellent enantiomeric excess (>99% ee). nih.govfrontiersin.org The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, further enhances sustainability by providing natural cofactor recycling, reducing the need for expensive additives and toxic reagents. rsc.org

One-pot cascade reactions, where multiple enzymatic steps are performed sequentially in the same vessel, represent a highly efficient approach. nih.gov These cascades can convert simple, readily available starting materials like aldehydes and amines into valuable chiral N-substituted 1,2-amino alcohols, minimizing intermediate purification steps and waste generation. thieme-connect.com Chemoenzymatic strategies combine the advantages of both chemical and biological catalysis; for instance, a chemical bromination followed by enzymatic hydrolysis and transamination can convert simple aromatic methyl ketones into enantiopure amino alcohols. researchgate.netresearchgate.net

The scalability of these green methods is a critical consideration. Several biocatalytic processes, including those using ketoreductases and dehydrogenases, have been successfully demonstrated on a pilot scale, achieving high yields and enantioselectivity for the production of chiral alcohol and amino acid intermediates. nih.gov

Table 1: Emerging Sustainable Synthetic Routes for Chiral Amino Alcohols

Exploration of Novel Catalytic Systems Based on Advanced Chiral Amino Alcohol Architectures

Chiral amino alcohols, including structures analogous to this compound, are not just synthetic targets but also crucial components of advanced catalytic systems. Their bifunctional nature (possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group) makes them excellent chiral ligands for a wide range of metal-catalyzed asymmetric reactions.

Future research is focused on designing and synthesizing novel chiral amino alcohol ligands with tailored architectures to improve catalytic activity and enantioselectivity. For instance, β-amino alcohols are effective ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.org The development of new ligands derived from readily available chiral sources is an active area of investigation. rsc.org

Furthermore, chiral amino alcohols like 2-azanorbornyl-3-methanol have proven to be highly efficient ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent yields and enantioselectivities (up to 97% ee) with low catalyst loading. A significant trend is the immobilization of these chiral ligands onto solid supports, such as polystyrene resins. nih.gov This approach creates heterogeneous catalysts that can be easily recovered and reused, enhancing the sustainability and economic viability of the catalytic process. Research has shown that resin-anchored chiral amino alcohol ligands can catalyze reactions with high enantiomeric excess, comparable to their homogeneous counterparts. nih.gov

The structural features of the amino alcohol, such as the aryl substituent in this compound, are critical for inducing high stereoselectivity. The steric and electronic properties of these groups influence the three-dimensional environment of the catalytic active site, guiding the approach of the reactants.

Table 2: Catalytic Applications of Chiral Amino Alcohol-Based Systems

Integration of Computational Chemistry with Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis is revolutionizing the development of new chiral catalysts. Instead of relying on time-consuming trial-and-error screening, researchers can now use computational tools for the rational design of catalysts based on chiral amino alcohol frameworks.

Density Functional Theory (DFT) is a particularly powerful method for modeling the transition states of asymmetric reactions. chemrxiv.orgnih.gov By calculating the energies of different reaction pathways, DFT can predict which enantiomer will be preferentially formed. This insight allows scientists to understand the fundamental sources of stereoselectivity, such as non-covalent interactions (e.g., hydrogen bonds, CH–π interactions) between the catalyst and the substrate. chemrxiv.org

For example, computational modeling of the Petasis borono-Mannich reaction catalyzed by BINOL-derived systems identified a key non-conventional C-H···O interaction that stabilizes the transition state leading to the major enantiomer. chemrxiv.org Similarly, detailed computational analysis of aza-Henry reactions catalyzed by chiral complexes has elucidated how catalyst symmetry and the steric environment of the binding pocket control diastereoselectivity. nih.gov

This predictive power accelerates the catalyst development cycle. Virtual screening of large libraries of potential ligands can identify promising candidates before they are synthesized in the lab, saving significant time and resources. chiralpedia.com As computational models become more accurate, they will increasingly guide experimental efforts, leading to the rapid discovery of highly efficient and selective catalysts for the synthesis of complex chiral molecules.

Advanced Applications of Chiral Amino Alcohol Derivatives in Materials Science and Specialized Chemical Research

The unique properties of chiral amino alcohols and their derivatives are being harnessed in fields beyond catalysis, particularly in materials science and for the development of specialized chemical tools.

A prominent emerging application is in the field of chiral sensing. Derivatives of chiral amino alcohols are being used to create fluorescent sensors that can recognize and differentiate between the enantiomers of other chiral molecules. rsc.orgacs.org For instance, a novel ionic liquid derived from L-phenylalaninol was shown to exhibit highly enantioselective fluorescence enhancements when interacting with other chiral amino alcohols. rsc.orgrsc.org This principle has been extended to the development of highly sensitive Metal-Organic Frameworks (MOFs). A porous MOF built from a chiral ligand derived from 1,1'-bi-2-naphthol (B31242) (BINOL) can selectively quench the fluorescence of different enantiomers of amino alcohols, with its porous structure enhancing sensitivity by preconcentrating the analyte. acs.org

In materials science, chiral amino alcohols serve as monomers or initiators for the synthesis of advanced polymers. They can be anchored to polymer supports to create chiral stationary phases for chromatography or to develop recyclable catalysts. nih.gov The incorporation of chiral units into a polymer backbone can induce helical structures and other unique material properties.

Furthermore, the structural motif of aryl amino alcohols, such as in this compound, is a recognized pharmacophore in medicinal chemistry. Research into new aryl amino alcohol derivatives continues to yield compounds with significant biological activity, including potent antimalarial agents that are effective against drug-resistant strains of Plasmodium falciparum. nih.govrasayanjournal.co.innih.gov

Table 3: Advanced Applications of Chiral Amino Alcohol Derivatives

Q & A

Q. What are the key synthetic routes for (R)-3-Amino-3-(p-tolyl)propan-1-ol, and what factors influence reaction efficiency?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of nitro precursors (e.g., 3-(p-tolyl)-2-nitropropene) using Pd/C under H₂ pressure, yielding enantiomerically enriched products. Alternative routes employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for nitro group reduction. Reaction efficiency depends on catalyst loading, solvent polarity (e.g., ethanol vs. THF), and temperature control (50–80°C). Chiral auxiliaries or asymmetric catalysis may enhance enantioselectivity .

Q. How is this compound characterized to confirm structural and stereochemical integrity?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the p-tolyl aromatic protons (δ 6.8–7.2 ppm), hydroxyl (δ 1.5–2.0 ppm), and amine protons (δ 1.2–1.8 ppm).

- Chiral Chromatography : HPLC/GC with chiral stationary phases (e.g., Chiralpak® AD-H) to determine enantiomeric excess (ee) .

- Polarimetry : Specific optical rotation ([α]D) compared to literature values for stereochemical validation .

Q. What functional groups in this compound are critical for its reactivity in downstream applications?

- Methodological Answer : The primary amine (-NH₂) and hydroxyl (-OH) groups enable diverse reactions:

- Amine Reactivity : Forms Schiff bases with carbonyl compounds or undergoes alkylation/acylation.

- Hydroxyl Reactivity : Participates in esterification or oxidation to ketones (e.g., using CrO₃ or KMnO₄) .

The p-tolyl group enhances lipophilicity, influencing solubility in organic solvents and membrane permeability in biological assays .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Methodological Answer : Enantioselective synthesis strategies include:

- Chiral Catalysts : Use of Ru-BINAP complexes for asymmetric hydrogenation, achieving >90% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis.

- Crystallization-Induced Diastereomer Resolution : Salt formation with chiral acids (e.g., tartaric acid) .

Monitoring ee via chiral HPLC and optimizing reaction time/temperature are critical to minimize racemization .

Q. What computational strategies are employed to predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Simulates binding affinity to target proteins (e.g., enzymes/receptors) using AutoDock Vina. The p-tolyl group’s hydrophobic interactions and amine’s hydrogen bonding are key parameters .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) .

- QSAR Modeling : Correlates substituent effects (e.g., electron-donating p-tolyl) with bioactivity data from analogous compounds .

Q. How do structural modifications to the p-tolyl group affect the compound’s pharmacological profile?

- Methodological Answer : Substituent variations (e.g., halogenation, methoxy groups) are studied via:

- Synthetic Analogues : Compare (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol or methoxy-substituted derivatives.

- Biological Assays : Measure changes in IC₅₀ values (e.g., enzyme inhibition) or logP (lipophilicity) .

For example, electron-withdrawing groups (e.g., -F) may enhance metabolic stability but reduce membrane permeability .

Q. What analytical techniques resolve contradictions in reported reaction yields or stereochemical outcomes?

- Methodological Answer : Discrepancies arise from:

- Catalyst Deactivation : Pd/C poisoning by residual nitro groups; mitigate via pre-purification of intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce ee vs. ethanol.

- Cross-Validation : Reproduce results using alternative methods (e.g., biocatalysis vs. metal catalysis) and characterize products with LC-MS/NMR .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Storage : In airtight containers at 2–8°C, away from oxidizers .

- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.